3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide
Overview
Description
3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoxaline core and sulfonamide groups. This compound is known for its crystalline solid form and specific chemical properties that make it suitable for diverse research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ringThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography, ensures the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The quinoxaline core may also play a role in binding to DNA or other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-{[(3-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoate
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
3-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-14-9-11-16(12-10-14)32(29,30)26-21-20(24-18-7-2-3-8-19(18)25-21)23-15-5-4-6-17(13-15)31(22,27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H2,22,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTZLTPHOLABIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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